G-1
Overview
Description
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound belonging to the quinoline family. It is characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core.
Mechanism of Action
Target of Action
The primary target of the GPR30 inhibitor G1 is the G protein-coupled estrogen receptor (GPER, formerly known as GPR30) . GPER is a seven-transmembrane receptor that mediates non-genomic estrogenic signaling . It is involved in various cellular processes such as cell-cycle progression, cellular proliferation, differentiation, apoptosis, migration, and invasion .
Mode of Action
G1, as a selective agonist of GPER, interacts with its target to modulate its activity .
Biochemical Analysis
Biochemical Properties
Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone interacts with the GPR30 receptor, which is involved in the rapid but transient activation of extracellular signal-regulated kinase-1/2 (Erk1/2) to stimulate proliferation in ER-negative breast cancer cells, and in endometrial and ovarian cancer cells . The compound also regulates PJA1 expression via the cAMP/PKA/CREB signaling pathway .
Cellular Effects
The activation of GPR30 by Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone has been shown to inhibit the growth of androgen-dependent and androgen-independent prostate cancer (PCa) cells in vitro . It has also been found to induce cell-cycle arrest at the G2 phase and reduce the expression of G2-checkpoint regulators .
Molecular Mechanism
The molecular mechanism of action of Syn-1-[4-(6-bromobenzo[1,3] dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone involves binding to the GPR30 receptor, followed by sustained activation of Erk1/2 and a c-jun/c-fos-dependent upregulation of p21, resulting in the arrest of PC-3 growth at the G2 phase .
Preparation Methods
The synthesis of G-1 involves several steps. One common method includes the following steps:
Formation of the benzodioxole moiety: This step involves the bromination of 1,3-benzodioxole using N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentaquinoline core synthesis: The cyclopentaquinoline core is synthesized through a series of cyclization reactions, often involving palladium-catalyzed amination.
Coupling of the benzodioxole and cyclopentaquinoline: The final step involves coupling the brominated benzodioxole with the cyclopentaquinoline core under specific reaction conditions, such as using a base like cesium carbonate (Cs2CO3) and a palladium catalyst.
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a selective agonist of G protein-coupled estrogen receptor (GPER), which is involved in various physiological processes.
Biological Research: The compound is used to study the role of GPR30 in vivo, facilitating experiments to define its physiological functions.
Comparison with Similar Compounds
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone can be compared with other similar compounds, such as:
4-(6-Bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound shares a similar benzodioxole moiety but differs in its quinoline core structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound contains a benzodioxole moiety but has a different functional group and overall structure.
Properties
CAS No. |
881639-98-1 |
---|---|
Molecular Formula |
C21H18BrNO3 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1 |
InChI Key |
VHSVKVWHYFBIFJ-LYWAUEGTSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Appearance |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone G-1 ethanone compound GPR30 agonist G1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of G-1 in glioblastoma cells?
A1: this compound exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []
Q2: Is the effect of this compound on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?
A2: Interestingly, the observed this compound-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of this compound.
Q3: Does this compound enhance the efficacy of temozolomide, the standard chemotherapy for GBM?
A3: Yes, research indicates that this compound potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []
Q4: What is the significance of GPER expression in GBM patients?
A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.
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